REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].CS(O[CH2:14][CH:15]1[CH2:18][O:17][CH2:16]1)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].[Cl-].[NH4+]>C(#N)C>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:14][CH:15]2[CH2:18][O:17][CH2:16]2)[CH:8]=1)([O-:3])=[O:2] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1COC1
|
Name
|
cesium carbonate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride 3×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 70% ethyl acetate in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |